molecular formula C6H5BrF5NS B1374253 3-Bromo-5-(pentafluorosulfur)aniline CAS No. 1240257-95-7

3-Bromo-5-(pentafluorosulfur)aniline

Cat. No.: B1374253
CAS No.: 1240257-95-7
M. Wt: 298.07 g/mol
InChI Key: HCROKBUNMALNHZ-UHFFFAOYSA-N
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Description

3-Bromo-5-(pentafluorosulfur)aniline: is an organic compound with the molecular formula C6H5BrF5NS It is a halogenated aniline derivative, characterized by the presence of a bromine atom at the third position and a pentafluorosulfur group at the fifth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of 3-Bromo-5-(pentafluorosulfur)aniline may involve large-scale halogenation and fluorination processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-(pentafluorosulfur)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted aniline derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized aromatic compounds .

Scientific Research Applications

Chemistry: In chemistry, 3-Bromo-5-(pentafluorosulfur)aniline is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in the development of new materials and catalysts.

Biology and Medicine: Its unique structure may contribute to the development of drugs with specific biological activities, such as anticancer or antimicrobial properties .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and other high-performance materials .

Mechanism of Action

The mechanism of action of 3-Bromo-5-(pentafluorosulfur)aniline involves its interaction with specific molecular targets and pathways. The bromine and pentafluorosulfur groups can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects .

Comparison with Similar Compounds

  • 3-Bromo-5-(trifluoromethyl)aniline
  • 3-Bromo-5-(difluoromethyl)aniline
  • 3-Bromo-5-(chloromethyl)aniline

Comparison: Compared to these similar compounds, 3-Bromo-5-(pentafluorosulfur)aniline is unique due to the presence of the pentafluorosulfur group. This group imparts distinct electronic and steric properties, which can influence the compound’s reactivity and interactions with other molecules. The pentafluorosulfur group also enhances the compound’s stability and resistance to degradation, making it a valuable intermediate in various chemical processes .

Properties

IUPAC Name

3-bromo-5-(pentafluoro-λ6-sulfanyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrF5NS/c7-4-1-5(13)3-6(2-4)14(8,9,10,11)12/h1-3H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCROKBUNMALNHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1S(F)(F)(F)(F)F)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrF5NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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